

Spectroscopic Characterization of O-Trimethylsilyl Chloroacetate: A Technical Guide

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Compound of Interest

Compound Name:	O-TRIMETHYLSILYL CHLOROACETATE
CAS No.:	18293-71-5
Cat. No.:	B096833

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Introduction: The Role of O-Trimethylsilyl Chloroacetate in Modern Synthesis

O-trimethylsilyl chloroacetate is a versatile bifunctional reagent that has found significant utility in organic synthesis. Its unique structure, incorporating both a reactive chloroacetyl moiety and a sterically demanding, labile trimethylsilyl (TMS) group, allows for a diverse range of chemical transformations.^[1] The TMS group often serves as a protecting group for the carboxylic acid, enhancing the compound's solubility in organic solvents and allowing for selective reactions at the chloroacetyl terminus.^[2] Furthermore, as a silyl ketene acetal precursor, it participates in various carbon-carbon bond-forming reactions, making it a valuable building block for complex molecular architectures.^{[3][4]}

A thorough understanding of the spectroscopic properties of **O-trimethylsilyl chloroacetate** is paramount for researchers and drug development professionals. Accurate interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for reaction monitoring, purity assessment, and structural confirmation of reaction products. This in-depth technical guide provides a comprehensive analysis of the spectroscopic

data of **O-trimethylsilyl chloroacetate**, grounded in fundamental principles and supported by field-proven insights. We will delve into the causality behind the observed spectral features, offering a self-validating framework for its characterization.

Molecular Structure and Key Spectroscopic Features

The structure of **O-trimethylsilyl chloroacetate** presents distinct functionalities that give rise to characteristic spectroscopic signals. The molecule consists of a central silicon atom bonded to three methyl groups and an oxygen atom, which is in turn part of a chloroacetate ester.

Figure 1: Molecular structure of **O-trimethylsilyl chloroacetate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Portrait

NMR spectroscopy provides a powerful tool for the structural elucidation of **O-trimethylsilyl chloroacetate** by probing the chemical environment of its hydrogen (^1H) and carbon (^{13}C) nuclei.

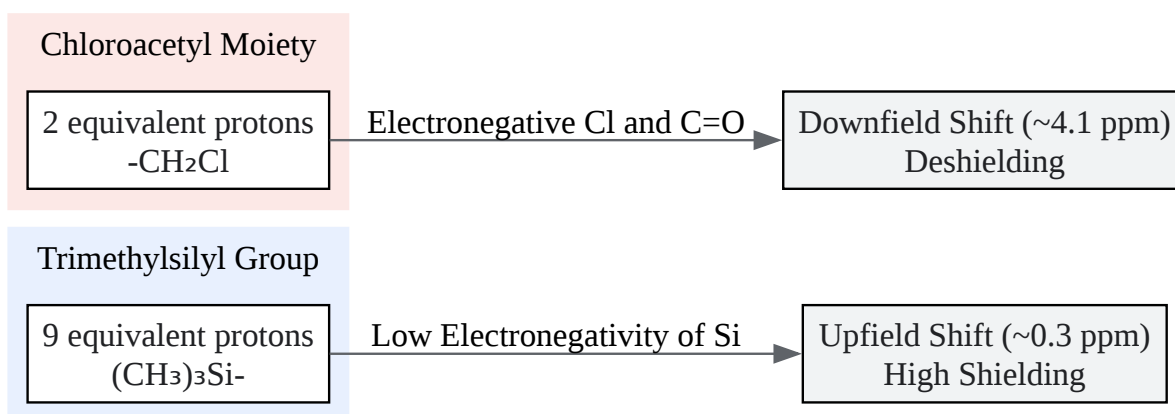
^1H NMR Spectroscopy: Probing the Proton Environments

The ^1H NMR spectrum of **O-trimethylsilyl chloroacetate** is expected to exhibit two distinct signals, corresponding to the protons of the trimethylsilyl group and the methylene protons of the chloroacetyl moiety.

Proton Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity	Integration
$(\text{CH}_3)_3\text{Si-}$	~ 0.3	Singlet	9H
$-\text{CH}_2\text{Cl}$	~ 4.1	Singlet	2H

Table 1: Predicted ^1H NMR Spectroscopic Data for **O-trimethylsilyl chloroacetate**.

- The Trimethylsilyl (TMS) Protons: The nine equivalent protons of the three methyl groups attached to the silicon atom are expected to resonate as a sharp singlet at approximately 0.3 ppm.[1][5] This upfield chemical shift is a hallmark of TMS groups and is attributed to the lower electronegativity of silicon compared to carbon, leading to increased shielding of the methyl protons.[1] The signal's integration value of 9H provides a clear quantitative marker for the presence of the TMS group.
- The Methylene Protons: The two protons of the methylene group adjacent to the chlorine atom and the carbonyl group are expected to appear as a singlet at around 4.1 ppm.[6] The deshielding effect of the electronegative chlorine atom and the carbonyl group causes this downfield shift.[7][8] The absence of adjacent protons results in a singlet multiplicity.



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Figure 2: Factors influencing ¹H NMR chemical shifts in **O-trimethylsilyl chloroacetate**.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides further structural confirmation by revealing the distinct carbon environments within the molecule.

Carbon Assignment	Expected Chemical Shift (δ , ppm)
(CH ₃) ₃ Si-	~1
-CH ₂ Cl	~40
C=O	~168

Table 2: Predicted ¹³C NMR Spectroscopic Data for **O-trimethylsilyl chloroacetate**.

- **Trimethylsilyl Carbons:** The three equivalent methyl carbons of the TMS group are expected to resonate at a highly shielded (upfield) chemical shift of approximately 1 ppm.[9][10]
- **Methylene Carbon:** The carbon of the methylene group, being directly attached to the electron-withdrawing chlorine atom, will be significantly deshielded and is predicted to appear around 40 ppm.[11]
- **Carbonyl Carbon:** The carbonyl carbon of the ester functionality is the most deshielded carbon in the molecule, with an expected chemical shift in the range of 168 ppm.[11][12]

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy is instrumental in identifying the key functional groups present in **O-trimethylsilyl chloroacetate** through their characteristic vibrational frequencies.

Vibrational Mode	Expected Frequency (cm ⁻¹)	Intensity
C=O Stretch (Ester)	~1760	Strong
Si-CH ₃ Bending	~1250 and ~840	Strong
Si-O Stretch	~1100	Strong
C-Cl Stretch	~750	Medium

Table 3: Predicted IR Absorption Frequencies for **O-trimethylsilyl chloroacetate**.

- **Carbonyl (C=O) Stretch:** A strong and sharp absorption band around 1760 cm⁻¹ is the most prominent feature in the IR spectrum, unequivocally indicating the presence of an ester

carbonyl group.[13][14][15] The electron-withdrawing effect of the adjacent oxygen and the chloroacetyl group slightly increases the frequency compared to a typical saturated ester.[16]

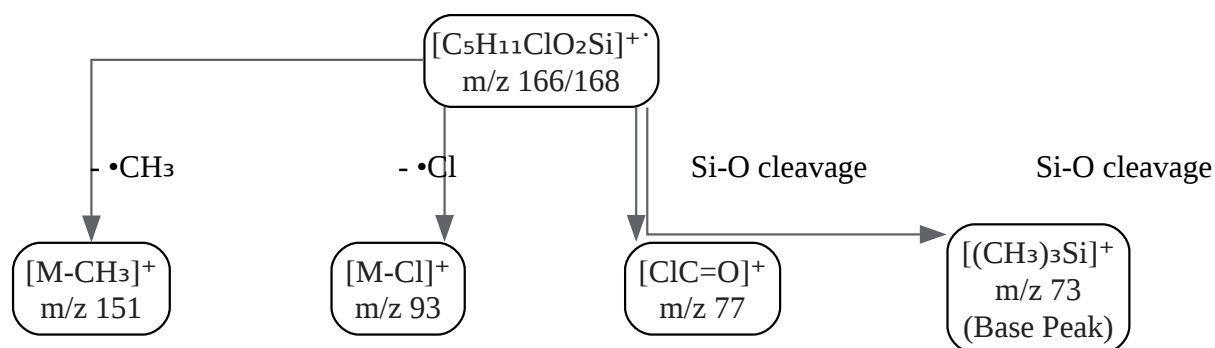
- Si-CH₃ and Si-O Stretches: The trimethylsilyl group gives rise to characteristic strong absorptions. A sharp band around 1250 cm⁻¹ is due to the symmetric bending (umbrella mode) of the Si-CH₃ groups, while another strong band around 840 cm⁻¹ corresponds to the Si-C stretching and CH₃ rocking vibrations.[17] A strong band in the region of 1100 cm⁻¹ is indicative of the Si-O single bond stretch.

Mass Spectrometry (MS): Fragmentation and Molecular Ion Confirmation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **O-trimethylsilyl chloroacetate**, which is crucial for its identification and for tracking its presence in reaction mixtures.

Expected Fragmentation Pattern:

- Molecular Ion (M⁺): The molecular ion peak is expected at m/z 166 (for ³⁵Cl) and 168 (for ³⁷Cl) with an approximate 3:1 intensity ratio, corresponding to the molecular formula C₅H₁₁ClO₂Si.[18] However, for silyl esters, the molecular ion can sometimes be weak or absent.[19][20]
- Key Fragment Ions:
 - m/z 151 ([M-CH₃]⁺): Loss of a methyl radical from the TMS group is a common fragmentation pathway.
 - m/z 93 ([M-Cl]⁺): Loss of a chlorine radical.
 - m/z 77 ([ClC=O]⁺): Fragment corresponding to the chloroacetyl cation.
 - m/z 73 ([C(CH₃)₃Si]⁺): This is often the base peak in the spectrum and is a highly characteristic fragment for trimethylsilyl compounds, arising from the cleavage of the Si-O bond.[21]



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